Perfluoro-3,5,5-trimethylhexanoic acid
Overview
Description
Perfluoro-3,5,5-trimethylhexanoic acid is a perfluorinated carboxylic acid with the molecular formula C9HF17O2. It is known for its high thermal stability and resistance to chemical reactions, making it a valuable compound in various industrial and research applications . The compound is also referred to by its systematic IUPAC name, 2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)hexanoic acid .
Preparation Methods
The synthesis of perfluoro-3,5,5-trimethylhexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where an electric current is passed through a solution of the precursor compound in the presence of hydrogen fluoride
Industrial production methods often involve large-scale ECF processes, which are optimized for high yield and purity. The reaction conditions typically include low temperatures and controlled electric currents to ensure the selective fluorination of the desired positions on the hexanoic acid backbone .
Chemical Reactions Analysis
Perfluoro-3,5,5-trimethylhexanoic acid is known for its resistance to many common chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents, although this is not a common reaction due to the stability of the fluorinated carbon chain.
Reduction: Reduction reactions are rare and typically require harsh conditions.
Common reagents used in these reactions include strong acids, bases, and specialized catalysts
Scientific Research Applications
Perfluoro-3,5,5-trimethylhexanoic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of perfluoro-3,5,5-trimethylhexanoic acid is primarily related to its interaction with biological membranes and enzymes. The compound’s high fluorine content allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their structure and function. This interaction can enhance the catalytic activity of enzymes such as lipases, making it a valuable additive in biochemical applications .
Comparison with Similar Compounds
Perfluoro-3,5,5-trimethylhexanoic acid can be compared to other perfluorinated carboxylic acids, such as perfluorooctanoic acid (PFOA) and perfluorodecanoic acid (PFDA). While all these compounds share similar chemical properties, such as high thermal stability and resistance to degradation, this compound is unique due to its branched structure and specific fluorination pattern .
Perfluorooctanoic acid (PFOA): Linear structure, widely used in the production of fluoropolymers.
Perfluorodecanoic acid (PFDA): Longer carbon chain, used in similar applications but with different physical properties.
This compound: Branched structure, offering unique interactions with biological systems and specialized industrial applications.
Properties
IUPAC Name |
2,2,3,4,4,6,6,6-octafluoro-3,5,5-tris(trifluoromethyl)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF17O2/c10-2(11,1(27)28)4(12,9(24,25)26)5(13,14)3(6(15,16)17,7(18,19)20)8(21,22)23/h(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTQXQHCPONZQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HF17O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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